3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
“3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 2230799-32-1 . It has a molecular weight of 305.18 . The compound is a dihydrochloride and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several rings and functional groups. The InChI code for this compound is 1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9 (10)12-16-15-11-6-5-8 (14)7-17 (11)12;;/h1-4,8H,5-7,14H2;2*1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a dihydrochloride and is typically stored at room temperature . It is usually available in powder form .Scientific Research Applications
Anticancer Activity
Compounds with the triazolopyridine ring, such as “3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, have been found to exhibit anticancer properties . The specific mechanisms of action and potential targets are still under investigation.
Antimicrobial Activity
Triazolopyridine derivatives have shown promising antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
These compounds have also been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.
Antioxidant Activity
Triazolopyridine derivatives have demonstrated antioxidant properties . Antioxidants are crucial in protecting the body’s cells from damage caused by harmful molecules known as free radicals.
Antiviral Activity
Some triazolopyridine derivatives have shown antiviral properties . This suggests potential applications in the treatment of viral infections.
Enzyme Inhibition
Triazolopyridine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Enzyme inhibitors have a wide range of applications in the treatment of diseases.
Antitubercular Agents
Triazolopyridine derivatives have shown potential as antitubercular agents . Tuberculosis remains a major global health problem, and the development of new antitubercular drugs is of great importance.
Neuroprotective Activity
Compounds with the triazolopyridine ring have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12/h1-7H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZIVKXTTNAMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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